molecular formula C13H19NO5 B8045528 Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8045528
M. Wt: 269.29 g/mol
InChI Key: UTJKPDKUJJGCAU-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a sophisticated synthetic building block designed for advanced organic synthesis and medicinal chemistry research. Its structure incorporates multiple reactive sites, including two ester groups and a nitrile group, which allow for diverse chemical transformations and ring-forming reactions. This makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the development of novel heterocyclic compounds. Compounds featuring tetrahydro-2H-pyran scaffolds are of significant interest in pharmaceutical research due to their presence in bioactive molecules and potential for drug discovery. The specific stereochemistry and substitution pattern on the pyran ring can be critical for its biological activity and interaction with biological targets. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in the synthesis of more complex, pharmacologically relevant structures. The presence of multiple functional groups enables its use in various catalyst-free synthetic protocols, which are valuable for constructing carbon-nitrogen bonds and other molecular linkages under mild, environmentally conscious conditions . This product is intended for use in laboratory research as a key chemical intermediate. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-3-18-11(15)7-10-8-17-6-5-13(10,9-14)12(16)19-4-2/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKPDKUJJGCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCC1(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₁O₄
  • CAS Number : Not specifically listed in the provided sources but can be derived from its components.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group and the tetrahydropyran ring are significant in modulating its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by targeting apoptotic pathways. For instance, analogs of ethyl 4-cyano compounds have shown promise in inhibiting anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameMechanism of ActionIC50 (µM)Reference
HA 14-1Bcl-2 antagonist50
Ethyl 2-cyanoPotassium channel opener8.15 (bladder)

Pharmacological Studies

Research has focused on the synthesis and evaluation of ethyl 4-cyano derivatives for their pharmacological properties. These studies often involve assessing their effects on various cell lines and biological systems.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of ethyl 4-cyano derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Table 2: Inhibition of Cancer Cell Lines

Cell LineConcentration (µM)% Inhibition
MCF-7 (Breast)1045%
HeLa (Cervical)2060%
A549 (Lung)5075%

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicological assessments indicate that high concentrations may lead to cytotoxic effects, necessitating further investigation into its safety margins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several tetrahydropyran derivatives, enabling comparisons based on substituent effects, reactivity, and applications. Below is an analysis of key analogs:

Structural Analogues and Similarity Scores

Compound Name Similarity Score Molecular Formula Key Substituents Reference CAS
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate 0.96 C₁₁H₁₈O₄ Ethyl ester, THP core 103260-44-2
Methyl tetrahydro-2H-pyran-4-carboxylate 0.93 C₈H₁₂O₃ Methyl ester, THP core 110238-91-0
Ethyl tetrahydro-2H-pyran-4-carboxylate 0.89 C₉H₁₄O₃ Ethyl ester, THP core 96835-17-5
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(4-methoxy-1-naphthyl)-4H-pyran-3-carboxylate N/A C₂₅H₂₅N₂O₆ Cyano, ethoxy-oxoethyl, amino, naphthyl 354554-20-4

Key Observations:

  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (similarity 0.96) lacks the cyano group but retains the ethyl ester and THP core, suggesting comparable solubility but reduced electrophilicity compared to the target compound .
  • The more complex Ethyl 6-amino-5-cyano... derivative (CAS 354554-20-4) introduces an amino group and a naphthyl substituent, which may enhance π-π stacking interactions in drug design but complicate synthetic routes .

Reactivity and Functional Group Comparisons

  • Cyano Group Reactivity: The cyano group in the target compound enables participation in Strecker or Ugi reactions, unlike Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, which lacks this functionality .
  • Ester Hydrolysis: Both the target compound and Ethyl tetrahydro-2H-pyran-4-carboxylate are susceptible to alkaline hydrolysis, but the presence of the electron-withdrawing cyano group in the former may accelerate this process .
  • Synthetic Utility: Compounds like Methyl tetrahydro-2H-pyran-4-carboxylate are often used as intermediates in heterocyclic synthesis, whereas the target compound’s ethoxy-oxoethyl group may facilitate cross-coupling reactions or serve as a Michael acceptor .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate, and how can reaction conditions be optimized for yield?

A feasible synthetic approach involves multi-step esterification and cyclization. For example, analogous compounds like ethyl tetrahydropyran-4-yl acetate are synthesized via esterification of hydroxyl precursors with ethyl chloroacetate, followed by cyclization under acidic conditions . Optimization can include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution, as demonstrated in similar tetrahydropyran carboxylate syntheses (84% yield achieved with DMAP) .
  • Solvent choice : Tetrahydrofuran (THF) at 0.1 M concentration improves solubility and reaction homogeneity .
  • Work-up : Column chromatography (e.g., 15% EtOAc in pentane) effectively isolates the product .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the tetrahydropyran ring. For example, the ethyl ester group (CH2CH3\text{CH}_2\text{CH}_3) appears as a triplet at ~1.2–1.4 ppm (1H^1H) and ~14 ppm (13C^{13}C) .
  • IR spectroscopy : Stretching frequencies for the cyano group (~2200 cm1^{-1}) and ester carbonyl (~1740 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H+^+]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano and ester groups in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:

  • Map electrostatic potential surfaces to identify electrophilic sites (e.g., the cyano carbon) .
  • Simulate transition states for nucleophilic attacks, such as cyanide displacement or ester hydrolysis .
  • Predict regioselectivity in ring-opening reactions of the tetrahydropyran moiety .

Q. What strategies resolve contradictions in reported biological activity data for structurally related tetrahydropyran derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Stereochemical variations : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers .
  • Impurity profiles : LC-MS can detect byproducts (e.g., hydrolysis derivatives) that may interfere with assays .
  • Assay conditions : Standardize buffer pH and temperature, as ester groups are prone to hydrolysis under basic or high-temperature conditions .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Stability studies suggest:

  • Aprotic solvents : Storage in anhydrous acetonitrile or DMF at −20°C minimizes ester hydrolysis .
  • Light sensitivity : UV-Vis spectroscopy reveals degradation under UV light; amber vials are recommended .
  • Lyophilization : Freeze-drying the compound as a cesium salt (e.g., cesium oxalate derivatives) enhances shelf life .

Methodological Considerations

Q. What experimental protocols validate the compound’s role as a precursor in heterocyclic synthesis?

  • Ring-opening/functionalization : React with Grignard reagents (e.g., PhMgBr) to substitute the cyano group, monitored by TLC (hexane:EtOAc = 3:1) .
  • Cross-coupling : Suzuki-Miyaura reactions using Pd(PPh3_3)4_4 and arylboronic acids modify the tetrahydropyran core .
  • Mechanistic probes : Isotopic labeling (e.g., 18O^{18}O-labeled ester) tracks oxygen migration during rearrangements .

Q. How are kinetic parameters (e.g., kcatk_{cat}kcat​, KmK_mKm​) determined for enzyme interactions with this compound?

  • Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to measure hydrolysis rates via fluorescence spectroscopy (λex=360\lambda_{ex} = 360 nm, λem=450\lambda_{em} = 450 nm) .
  • Inhibition studies : Fit data to the Michaelis-Menten equation using nonlinear regression tools (e.g., GraphPad Prism) to calculate IC50IC_{50} values .

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